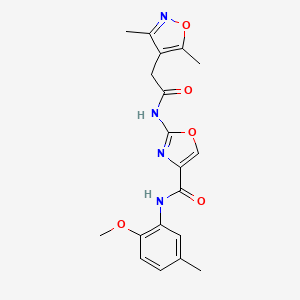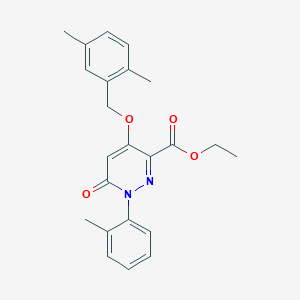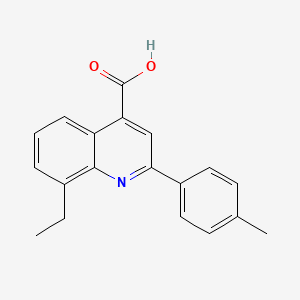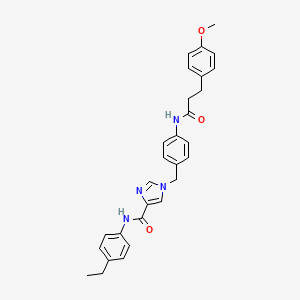![molecular formula C13H6BrCl4NO2 B2775899 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 338394-74-4](/img/structure/B2775899.png)
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is somewhat similar to the one you’re asking about . It has a molecular weight of 341.59 and is a solid in its physical form .
Physical and Chemical Properties Analysis
The compound “5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a solid . Other compounds like “4-Chlorobenzyl bromide” and “Benzene, 1-bromo-4-chloro-” have molecular weights of 205.480 and 191.453 respectively .Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of organic synthesis has led to the development of novel compounds with potential applications in various areas, including medicinal chemistry and materials science. For example, the study by Xu et al. (2005) on the synthesis of a complex molecule involving 1,3,4-oxadiazole and triazole rings highlights the intricate intermolecular interactions that can occur in such compounds, potentially informing the synthesis of related structures like 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (Xu, Liang-zhong, et al., 2005).
Antibacterial Agents
Compounds synthesized from phenacyl bromide and substituted aryl amine have been evaluated for their antibacterial activity, suggesting a potential application area for similar compounds. The study by Chinnayya et al. (2022) emphasizes the importance of structural variety in enhancing antibacterial properties, which could be relevant for the development of new antibacterial agents using halogenated pyrrole derivatives (Chinnayya, Setti S., et al., 2022).
Pyrrole Derivatives in Material Science
The study of pyrrole derivatives extends into material science, where these compounds' unique properties can contribute to developing new materials. For instance, the research by Dmowski et al. (2003) on the sodium dithionite-initiated coupling of pyrroles for synthesizing dipyrromethanes showcases the potential of pyrrole derivatives in synthesizing compounds with unique electronic and structural properties (Dmowski, W., et al., 2003).
Metabolite Synthesis and Activity
The synthesis of major metabolites from parent compounds, as demonstrated by Anderson and Carson (1980) in their work on zomepirac sodium, is crucial for understanding drug metabolism and developing new therapeutic agents. This research area could be relevant for exploring the metabolism and biological activity of halogenated pyrrole derivatives (Anderson, N., & Carson, J., 1980).
Safety and Hazards
Properties
IUPAC Name |
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl4NO2/c14-12-8(5-9(19-12)11(21)13(16,17)18)10(20)6-1-3-7(15)4-2-6/h1-5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNQIWVUWOWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(NC(=C2)C(=O)C(Cl)(Cl)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)
![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)

![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)
